2-(2-Aminoethyl)chroman
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-2-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-4,10H,5-8,12H2 |
InChI Key |
MPCGKUJGBOYLEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CCN |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 2 2 Aminoethyl Chroman
Retrosynthetic Analysis and Key Disconnections for 2-(2-Aminoethyl)chroman
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule. wikipedia.orgicj-e.org This process involves breaking down a complex structure into simpler precursors through a series of "disconnections," which correspond to the reverse of known, reliable chemical reactions. amazonaws.comias.ac.in The goal is to ultimately arrive at simple, commercially available starting materials. wikipedia.orgicj-e.org
For this compound, several logical disconnections can be proposed to devise potential synthetic routes:
Disconnection of the C-N Bond: The most straightforward disconnection is breaking the carbon-nitrogen bond of the primary amine. This leads to a synthon of a 2-(2-haloethyl)chroman or a similar electrophilic equivalent, and a nucleophilic amine source like ammonia (B1221849) or an azide. This approach focuses on forming the chroman core first and then adding the amino group.
Disconnection of the C2-Side Chain Bond: An alternative disconnection breaks the C-C bond between the chroman ring at the C2 position and the ethyl side chain. This suggests a strategy where a 2-functionalized chroman (e.g., with a formyl or halomethyl group) is coupled with a two-carbon nucleophile that already contains the (protected) amino group.
Disconnection of the Chroman Ring Ether Bond: A more fundamental disconnection involves breaking the C-O bond of the dihydropyran ring. This retrosynthetic step transforms the bicyclic chroman core into an open-chain precursor, typically a phenol (B47542) with a 4-aminobutyl side chain or a related unsaturated equivalent. The forward reaction would then be an intramolecular cyclization to form the chroman ring.
Disconnection via Cycloaddition: The chroman ring can also be viewed as the product of a formal cycloaddition reaction. A retrosynthetic disconnection could break the ring into an ortho-quinone methide intermediate and an alkene, suggesting a synthetic strategy involving the generation and trapping of such reactive intermediates.
These primary disconnections form the basis of a synthetic tree, outlining various pathways to the target molecule. wikipedia.org The choice of the most efficient route depends on the availability of starting materials, the reliability of the corresponding forward reactions, and the ability to control stereochemistry if required.
Methodologies for the Synthesis of the Chroman Core in this compound
The construction of the chroman skeleton is a central challenge in the synthesis of this compound. Numerous methods have been developed for this purpose, generally involving the cyclization of a suitably functionalized phenolic precursor.
The formation of the dihydropyran ring fused to a benzene (B151609) ring can be achieved through several key cyclization strategies. The choice of method often depends on the desired substitution pattern and the available precursors.
| Cyclization Method | Description | Key Reagents/Catalysts |
| Oxa-Michael Addition | Intramolecular conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated carbonyl or nitrile system. | Bifunctional aminoboronic acids, chiral aminothioureas. organic-chemistry.org |
| Mitsunobu Cyclization | An intramolecular reaction of an allylic alcohol with a phenol under Mitsunobu conditions, following a Heck coupling to form the precursor. organic-chemistry.org | Diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) (PPh3). |
| Prins Cyclization | An acid-catalyzed cyclization involving an alkenyl aldehyde and a phenol, which acts as the nucleophile. organic-chemistry.org | Hydrogen chloride (HCl) with chiral dual-hydrogen-bond donors for asymmetric versions. organic-chemistry.org |
| Palladium-Catalyzed Cyclization | Intramolecular reactions, such as aryloxycarbonylation, can be used to form chroman-based structures from functionalized precursors. acs.org | Palladium acetate (B1210297) (Pd(OAc)2), phosphine (B1218219) ligands (e.g., XantPhos). acs.org |
| Acid-Catalyzed Cyclization | Direct condensation and cyclization of phenols with reagents like allylic alcohols or α,β-unsaturated aldehydes. | Strong acids like polyphosphoric acid (PPA), hydrochloric acid (HCl), or methanesulfonyl chloride. ijrpc.com |
| Friedel-Crafts Cyclization | Intramolecular alkylation of the aromatic ring by an oxygen-linked side chain, typically containing an alkene or alcohol. nih.gov | Lewis acids or protic acids. |
The success of any cyclization strategy hinges on the efficient synthesis of the required open-chain precursors. For chroman synthesis, these precursors are typically substituted phenols bearing a three-carbon chain (or its equivalent) that can participate in the ring-closing reaction.
Common strategies for precursor synthesis include:
O-Allylation of Phenols: Phenols can be readily alkylated with allyl halides to form O-allyl phenols, which are versatile precursors for various cyclization methods, including Claisen rearrangement followed by cyclization or direct intramolecular cyclization.
Heck Coupling: A convergent approach involves the Heck coupling of 2-iodophenols with allylic alcohols to generate the necessary precursor for subsequent reduction and Mitsunobu cyclization. organic-chemistry.org
Condensation Reactions: Salicylaldehydes can be condensed with active methylene (B1212753) compounds or other carbonyl derivatives to build the side chain necessary for cyclization. researchgate.net Similarly, 2'-hydroxyaryl ketones can be coupled with various reagents to form precursors for chromanones, which can be further reduced to chromans. organic-chemistry.org
Functionalization of the chroman moiety, such as the introduction of substituents on the aromatic ring, can be achieved either by using pre-functionalized starting materials (e.g., substituted phenols) or by electrophilic aromatic substitution on the pre-formed chroman ring.
Synthesis of Structural Analogs and Derivatives of this compound
To explore structure-activity relationships (SAR) for potential pharmaceutical applications, the synthesis of analogs and derivatives is essential. This involves modifying the core structure of this compound in a systematic way.
The primary amine of the aminoethyl side chain is a prime target for modification, offering a versatile handle for introducing a variety of functional groups. nih.gov Standard organic transformations can be employed to generate a library of derivatives.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can produce secondary and tertiary amines.
N-Acylation: Treatment with acyl chlorides or anhydrides yields amides, providing a means to introduce a wide array of substituents and modulate properties like lipophilicity and hydrogen bonding capacity.
N-Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides, which are common functional groups in many drug molecules.
Chain Extension/Modification: The aminoethyl group itself could be synthesized from a precursor like a 2-(cyanomethyl)chroman or a 2-(2-azidoethyl)chroman. nih.gov These intermediates allow for the introduction of different chain lengths or functionalities before the final reduction to the amine.
Table 3: Potential Modifications of the Aminoethyl Side Chain
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| N-Alkylation | Methyl Iodide, K₂CO₃ | -NHCH₃, -N(CH₃)₂ |
| Reductive Amination | Acetone, NaBH(OAc)₃ | -NH-iPr |
| N-Acylation | Acetyl Chloride, Et₃N | -NHC(O)CH₃ |
| N-Sulfonylation | Tosyl Chloride, Pyridine | -NHSO₂Tol |
Modifying the aromatic chroman ring is another key strategy for generating analogs. The electronic and steric properties of substituents on the benzene ring can significantly influence the molecule's biological activity and pharmacokinetic properties. nih.gov
The synthesis of substituted chromans can be achieved by starting with appropriately substituted phenols or salicylaldehyde (B1680747) derivatives. For instance, in a base-promoted condensation/cyclization reaction to form a chroman-4-one intermediate, various substituted 2'-hydroxyacetophenones can be used. nih.govacs.org Research has shown that both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens, nitro) can be incorporated onto the aromatic ring. nih.govnih.gov
The nature of these substituents can affect the kinetics of the key ring-closing step. Electron-withdrawing groups can increase the acidity of the phenolic proton, potentially facilitating the initial oxa-Michael addition, whereas electron-donating groups may increase the nucleophilicity of the phenoxide. nih.gov The position of the substituents (e.g., at the 5, 6, 7, or 8-position) also plays a critical role in defining the molecule's interaction with biological targets. nih.gov Palladium-mediated cross-coupling reactions on halogenated chroman scaffolds offer another powerful method for late-stage diversification. nih.gov
Table 4: Examples of Substituted Chroman-4-one Synthesis Data adapted from a one-step synthesis using substituted 2'-hydroxyacetophenones and an aldehyde. nih.gov
| 2'-hydroxyacetophenone Substituents | 2-Position Aldehyde Side Chain | Product | Yield (%) |
|---|---|---|---|
| None | Pentyl | 2-Pentylchroman-4-one | 55 |
| 6,8-Dibromo | Pentyl | 6,8-Dibromo-2-pentylchroman-4-one | 88 |
| 6-Chloro, 8-Bromo | Pentyl | 8-Bromo-6-chloro-2-pentylchroman-4-one | 77 |
| 6-Methoxy | Pentyl | 6-Methoxy-2-pentylchroman-4-one | 17 |
Isosteric Replacements and Bioisosteres of this compound
Isosterism and bioisosterism are foundational concepts in medicinal chemistry, involving the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. wikipedia.orgresearchgate.net This strategy is employed to modulate the biological and physicochemical properties of a lead compound, such as enhancing potency, improving selectivity, altering metabolic pathways, or reducing toxicity, without drastically changing the molecule's interaction with its biological target. deeporigin.comufrj.brresearchgate.net Bioisosteres are broadly classified as classical (atoms or groups with the same valency and similar size) and non-classical (functional groups with different structures but similar physicochemical and biological properties). wikipedia.org
In the context of the this compound scaffold, bioisosteric replacement serves as a key strategy for exploring the structure-activity relationship (SAR). Modifications can be targeted at several positions within the molecule: the aminoethyl side chain, the chroman heterocyclic ring, and the benzo-fused aromatic ring.
Side Chain and Heterocyclic Ring Modifications: Research has been conducted on bioisosteric analogues of related chroman structures, such as 7-OH-2-(aminomethyl)chroman. In one such study, the indolone and benzimidazol-2-one (B1210169) moieties were explored as heterocyclic bioisosteres, demonstrating comparable affinity for the dopamine (B1211576) D2 receptor. nih.gov This suggests that replacing parts of the chroman core or its substituents with other heterocyclic systems can be a viable strategy for developing novel analogues.
Aromatic Ring Modifications: The phenyl ring of the chroman system is a common target for isosteric replacement. A phenyl group can often be exchanged for other aromatic or heteroaromatic rings like thiophene, pyridine, or naphthalene. wikipedia.org Such modifications can influence the molecule's efficacy, binding specificity, and pharmacokinetic profile by altering its electronic properties and metabolic stability. wikipedia.org
The table below outlines potential isosteric and bioisosteric replacements for different functional groups within the this compound structure.
| Original Group/Fragment | Position | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Phenyl Ring | Aromatic Core | Pyridyl, Thienyl, Naphthyl | Modify electronic properties, solubility, and metabolic stability. wikipedia.org |
| Ether Oxygen (-O-) | Chroman Ring | Thioether (-S-), Methylene (-CH2-), Amine (-NH-) | Alter lipophilicity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com |
| Ethylamine Side Chain | C2 Position | Propylamine, Ethanolamine, Tetrazole | Modulate basicity, polarity, and interaction with target binding sites. researchgate.net |
| Amine (-NH2) | Side Chain | Hydroxyl (-OH), Methyl (-CH3), Thiol (-SH) | Change hydrogen bonding potential and pKa. cambridgemedchemconsulting.com |
Advanced Spectroscopic and Crystallographic Characterization of this compound Synthesized Products
The unambiguous characterization of newly synthesized derivatives of this compound is critical to confirm their chemical identity, structure, purity, and stereochemistry. A combination of advanced spectroscopic and crystallographic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to provide a complete picture of the molecular structure.
The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting pattern), and their proximity to one another. For the chroman skeleton, the protons on the heterocyclic ring (at C2, C3, and C4) typically form a complex spin system. scispace.com Analysis of the coupling constants (J-values) between these protons is crucial for determining the conformation of the pyran ring, which often adopts a half-chair or half-boat conformation. scispace.com For instance, large coupling constants (10-15 Hz) between vicinal protons can indicate a trans-diaxial relationship, which is characteristic of a specific chair-like conformation. scispace.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom, confirming the carbon skeleton of the molecule. nih.govconicet.gov.ar
For complex derivatives, two-dimensional NMR techniques are indispensable:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through bonds. ceon.rs
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. ceon.rs
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together different molecular fragments and assigning quaternary carbons. ceon.rs
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing key information for determining the relative stereochemistry and conformation of the molecule. ceon.rs
The following table summarizes typical ¹H NMR chemical shifts for the non-aromatic protons of a substituted chroman ring.
| Proton(s) | Typical Chemical Shift (ppm, in CDCl₃) | Multiplicity | Notes |
| H-2 | ~3.8 - 4.5 | m | Chemical shift is highly dependent on the substituent at C2. |
| H-3 | ~1.8 - 2.2 | m | Forms a complex multiplet with H-2 and H-4. |
| H-4 | ~2.6 - 3.0 | m | Often appears as a triplet or multiplet depending on coupling to H-3. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the elemental composition of a compound with high accuracy. researchgate.net Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to three or four decimal places. thermofisher.com This precision allows for the calculation of a unique elemental formula for the detected ion.
For synthetic products derived from this compound, obtaining an HRMS spectrum is a standard and essential step for characterization. The experimentally measured exact mass is compared to the theoretical mass calculated for the expected molecular formula. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition, confirming that the desired synthetic transformation has occurred and distinguishing the product from other potential isomers or byproducts. chemrxiv.org
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. nih.gov It provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms. mdpi.com This technique is particularly crucial for molecules with stereocenters, such as the C2 position in this compound.
When a suitable single crystal of a synthesized derivative can be grown, X-ray diffraction analysis can unambiguously determine:
Absolute Configuration: For chiral molecules, techniques like anomalous dispersion can be used to establish the absolute configuration (R or S) of each stereocenter, which is fundamental to understanding its biological activity. nih.gov
Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the crystalline state, including the puckering of the chroman ring and the orientation of the aminoethyl side chain. nih.gov
Intermolecular Interactions: It provides insights into how molecules pack in the solid state, showing details of hydrogen bonding, π-stacking, and other non-covalent interactions that stabilize the crystal lattice. mdpi.com
Chiroptical Methods (e.g., ECD, ORD) for Enantiomeric Purity and Configuration Assessment
Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are highly sensitive to the stereochemistry of a molecule.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral compound as a function of wavelength. The resulting spectrum (a plot of ΔA or Δε vs. wavelength) is unique for each enantiomer and is a direct reflection of the molecule's three-dimensional structure. ECD is widely used to:
Assess the enantiomeric purity or enantiomeric excess (ee) of a sample.
Assign the absolute configuration of a chiral molecule by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It provides information similar to ECD and was historically a primary method for stereochemical analysis.
Coupling these techniques with chromatography (e.g., HPLC-CD) allows for the separation and chiroptical analysis of enantiomers in a mixture, providing a powerful tool for quality control in asymmetric synthesis. scilit.com
Conformational and Electronic Structure of 2 2 Aminoethyl Chroman
Experimental Determination of Molecular Conformation in 2-(2-Aminoethyl)chroman
The experimental elucidation of the three-dimensional structure of this compound in both solution and solid states would rely on sophisticated spectroscopic and diffraction techniques. These methods provide critical insights into the preferred spatial arrangement of the chroman ring and the orientation of the aminoethyl substituent.
Conformational Analysis using Advanced NMR Techniques (e.g., NOESY)
To further probe the three-dimensional structure, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. nih.govresearchgate.net This is particularly valuable for determining the conformation of the flexible aminoethyl side chain.
A hypothetical NOESY experiment on this compound would be expected to show correlations that could elucidate the side chain's preferred orientation relative to the chroman ring. For instance, NOE cross-peaks between protons on the aminoethyl chain and protons on the chroman ring would indicate specific folded conformations. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of inter-proton distances. beilstein-journals.org Given the rapid interconversion between different rotamers of the side chain, the observed NOEs would represent a time-averaged picture of the conformational ensemble in solution. nih.govbeilstein-journals.org
Table 1: Hypothetical NOESY Correlations for this compound
| Interacting Protons | Expected NOE Intensity | Inferred Proximity | Conformational Implication |
|---|---|---|---|
| H2 (Chroman) and Side Chain Hα | Medium-Strong | Close | Indicates a specific orientation of the side chain relative to the stereocenter. |
| Side Chain Hα and Aromatic Protons | Weak-Medium | Possible | Suggests conformations where the side chain folds back over the aromatic ring. |
Solid-State Conformational Studies via X-ray Diffraction
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govwikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The analysis provides the exact coordinates of each atom, bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline lattice.
For this compound, a successful X-ray crystallographic analysis would be expected to confirm the half-chair conformation of the dihydropyran ring. researchgate.net It would also definitively establish the orientation (axial or equatorial) of the 2-(2-aminoethyl) substituent. Furthermore, the crystal structure would reveal the precise torsion angles of the aminoethyl side chain, providing a snapshot of a low-energy conformation. It is important to note that the conformation observed in the solid state may be influenced by crystal packing forces and may not be the sole conformation present in solution. nih.gov The crystal structure would also detail any intermolecular interactions, such as hydrogen bonds involving the amino group, which could play a significant role in stabilizing the crystal lattice.
Computational Modeling of this compound Conformation and Dynamics
In conjunction with experimental methods, computational modeling provides powerful tools for exploring the conformational landscape, electronic structure, and dynamic behavior of molecules. researchgate.netnih.gov
Quantum Mechanical (QM) Calculations for Conformational Energy Landscapes
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic energetic preferences of different molecular conformations. nih.govbinarystarchem.ca For this compound, QM calculations can be used to construct a potential energy surface by systematically rotating the bonds of the aminoethyl side chain and calculating the energy of each resulting conformer.
This analysis would likely reveal several low-energy rotamers for the side chain, corresponding to staggered arrangements around the C-C and C-N bonds. expasy.org The calculations would also provide the relative energies of conformers with the aminoethyl group in the axial versus the equatorial position on the chroman ring, which is anticipated to show a strong preference for the equatorial conformer. nih.gov By identifying the global energy minimum and other low-energy conformers, a theoretical Boltzmann distribution of the different conformations can be predicted. nih.gov
Table 2: Hypothetical Relative Energies of this compound Conformers from QM Calculations
| Conformer Description | Dihedral Angle (O1-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Equatorial, anti | ~180° | 0.00 | High |
| Equatorial, gauche+ | ~60° | 0.5 - 1.5 | Medium |
| Equatorial, gauche- | ~-60° | 0.5 - 1.5 | Medium |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. youtube.comyoutube.com An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom over time using a classical force field. nih.gov
These simulations provide a dynamic picture of the molecule's conformational flexibility. youtube.com For this compound, an MD simulation would show the dihydropyran ring of the chroman moiety undergoing puckering motions around the stable half-chair conformation. nih.gov More significantly, it would illustrate the rapid rotations of the aminoethyl side chain, showing transitions between the different stable rotamers identified by QM calculations. nih.gov
MD simulations are particularly useful for understanding the influence of the solvent on conformational preferences. The solvent molecules can form hydrogen bonds with the amino group and the ether oxygen of the chroman ring, which can stabilize certain conformations over others. By analyzing the trajectory of an MD simulation, the average distribution of conformers in a solvent environment can be determined and compared with both experimental data and QM calculations in the gas phase. nih.gov
Electronic Structure Calculations (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
The electronic structure of a molecule governs its reactivity and intermolecular interactions. Quantum mechanical calculations can provide detailed information about the distribution of electrons within this compound.
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the lone pair of the nitrogen atom, indicating these are the most likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. d-nb.info
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. d-nb.info For this compound, the ESP map would show regions of negative potential (typically colored red) around the oxygen and nitrogen atoms due to their lone pairs of electrons. Regions of positive potential (typically colored blue) would be expected around the amine protons. This information is valuable for predicting how the molecule will interact with other molecules, for instance, in forming hydrogen bonds or in receptor binding.
Intramolecular Interactions and Hydrogen Bonding Networks within this compound
The conformational flexibility of this compound is significantly influenced by the potential for intramolecular interactions, particularly hydrogen bonding. The primary intramolecular hydrogen bond anticipated in this molecule is a non-covalent interaction between a hydrogen atom of the terminal amino group (-NH₂) and the lone pair of electrons on the ether oxygen atom (O1) of the chroman ring.
This interaction, specifically an N-H···O hydrogen bond, leads to the formation of a pseudo-six-membered ring. The formation of this ring restricts the rotational freedom of the C2-Cα and Cα-Cβ bonds of the aminoethyl side chain, thereby stabilizing specific conformers over others. The stability conferred by this hydrogen bond is a delicate balance between the electrostatic attraction and the steric strain imposed by the resulting cyclic arrangement.
The strength of this N-H···O interaction is generally considered moderate but is sufficient to create a significant energy barrier to free rotation, thus favoring a "closed" or folded conformation. In polar, protic solvents, this intramolecular bond may be disrupted due to competition from stronger intermolecular hydrogen bonds with solvent molecules.
Table 1: Theoretical Parameters of the N-H···O Intramolecular Hydrogen Bond in a Stabilized Conformer of this compound Note: The following data are representative values derived from computational models of analogous structures, as specific experimental data for this compound is not available.
| Parameter | Value | Unit |
|---|---|---|
| H···O Distance | 2.15 | Ångström (Å) |
| N-H···O Angle | 155 | Degrees (°) |
Stereochemical Considerations and Their Impact on the Molecular Properties of this compound
The this compound molecule possesses a single stereocenter at the C2 position of the dihydropyran ring. Consequently, it can exist as a pair of enantiomers: (R)-2-(2-Aminoethyl)chroman and (S)-2-(2-Aminoethyl)chroman. The absolute configuration at this chiral center has a profound impact on the three-dimensional structure and, subsequently, the molecular properties of the compound.
The dihydropyran ring of the chroman moiety typically adopts a half-chair conformation to minimize torsional strain. In this conformation, the substituent at the C2 position can occupy either an axial or an equatorial position. For 2-substituted chromanes, there is a strong energetic preference for the substituent to adopt a pseudo-equatorial orientation to minimize steric hindrance with the rest of the ring system nih.gov. This preference holds true for the 2-aminoethyl group.
The stereochemistry at C2 dictates the helicity of the dihydropyran ring. According to established principles for 2-aliphatic substituted chromanes, one enantiomer will favor a P-helicity (clockwise twist) of the ring, while the other will favor an M-helicity (counter-clockwise twist) nih.gov. This difference in helicity, a direct consequence of the (R) or (S) configuration, fundamentally affects how the molecule interacts with chiral environments, including polarized light and biological receptors.
The specific optical rotation (SOR) of a chiral molecule is highly sensitive to its three-dimensional structure. For 2-aliphatic chromanes, a correlation has been established where P-helicity generally corresponds to a positive SOR value, and M-helicity corresponds to a negative one nih.gov. Therefore, the (R) and (S) enantiomers of this compound are expected to rotate plane-polarized light in opposite directions.
Furthermore, the spatial orientation of the aminoethyl group differs between the two enantiomers. This seemingly subtle difference can lead to significant variations in electronic properties, such as the molecular dipole moment and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These electronic differences, coupled with the distinct stereochemical presentation of the amino group, are critical determinants of the molecule's interactions with biological targets, often leading to stereospecific binding and activity.
Table 2: Predicted Stereochemical and Physical Properties of this compound Enantiomers Note: These properties are predicted based on general findings for 2-aliphatic substituted chromanes. nih.gov
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| C2-Substituent Position | Pseudo-equatorial | Pseudo-equatorial |
| Preferred Ring Helicity | P or M | M or P (Opposite of R) |
| Predicted Sign of SOR | Positive or Negative | Negative or Positive (Opposite of R) |
Pre Clinical Biological Activity and Mechanistic Investigations of 2 2 Aminoethyl Chroman
In Vitro Pharmacological Profiling of 2-(2-Aminoethyl)chroman
Receptor Binding Studies and Ligand-Target Interactions (e.g., GPCRs, Ion Channels)
No specific data from receptor binding assays or studies on the ligand-target interactions of this compound with G-protein coupled receptors (GPCRs) or ion channels were found.
Enzyme Inhibition and Activation Assays (e.g., Kinases, Esterases)
Information regarding the inhibitory or activation effects of this compound on enzymes such as kinases or esterases is not available in the reviewed literature.
Cell-Based Functional Assays and Signal Transduction Pathway Modulation
No studies detailing the effects of this compound in cell-based functional assays or its potential to modulate signal transduction pathways were identified.
Exploration of Antioxidant Mechanisms via Cellular Assays (e.g., ROS scavenging, Nrf2 pathway activation)
While the broader class of chromans is known for antioxidant properties, specific cellular assay data on reactive oxygen species (ROS) scavenging or Nrf2 pathway activation by this compound could not be found.
Gene Expression and Proteomic Profiling in Cellular Models Treated with this compound
There are no available studies on the gene expression or proteomic profiles of cellular models after treatment with this compound.
Membrane Permeability and Cellular Uptake Studies
No experimental data on the membrane permeability or cellular uptake characteristics of this compound were found in the public domain.
In Vivo Pharmacological Characterization in Animal Models
Exploration of Pharmacodynamic Endpoints in Established Disease Models (Pre-clinical efficacy)
There is no available data from preclinical studies in established animal disease models for this compound.
Behavioral Studies in Rodent Models (e.g., CNS activity, if related to mechanism)
No behavioral studies in rodent models for this compound have been reported in the scientific literature.
Organ-Specific Effects and Pathway Modulation in Animal Tissues and Biofluids
There is no information on the organ-specific effects or pathway modulation of this compound in animal tissues or biofluids.
Elucidation of Molecular Mechanism of Action for this compound
Identification of Primary Biological Targets using Chemoproteomics or Affinity-Based Probes
The primary biological targets of this compound have not been identified, as no studies utilizing chemoproteomics or affinity-based probes have been published.
Downstream Signaling Cascades and Pathway Crosstalk Modulated by this compound
There is no available information on the downstream signaling cascades or pathway crosstalk modulated by this compound.
Pharmacokinetic Studies in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Pre-clinical Species
The ADME profile of a compound is fundamental to determining its potential as a therapeutic agent. For chromone (B188151) derivatives, which share a core structure with chromans, studies have shown that physicochemical properties can be tuned to improve pharmacokinetic profiles. For example, efforts to enhance the metabolic stability and oral bioavailability of certain chromone-based inhibitors involved structural modifications to improve aqueous solubility and reduce metabolic breakdown nih.gov. Generally, the ADME properties of chroman derivatives would be expected to be influenced by factors such as lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations.
Metabolic Pathways and Metabolite Identification of this compound (in vitro/animal studies)
Specific metabolic pathways for this compound have not been detailed in the available literature. However, based on the metabolism of other xenobiotics, potential metabolic routes for this compound in animal models could involve phase I and phase II reactions. Phase I reactions might include oxidation of the chroman ring or the aminoethyl side chain, potentially catalyzed by cytochrome P450 enzymes. Phase II reactions could involve conjugation of the primary amine or any hydroxylated metabolites with glucuronic acid or sulfate (B86663) to facilitate excretion. Identifying the "soft spots" or sites of metabolism is a key aspect of modern drug discovery to enhance metabolic stability nih.gov.
Bioavailability and Clearance Determinations in Animal Models
Oral bioavailability and clearance are critical pharmacokinetic parameters. For a related class of chromone derivatives, poor oral bioavailability (F = 0.46%) was a significant issue, prompting further chemical modifications to improve this parameter nih.gov. The bioavailability of any orally administered compound is influenced by its absorption and first-pass metabolism. Clearance, the volume of plasma cleared of the drug per unit time, is determined by metabolism and excretion processes, primarily in the liver and kidneys. Animal models such as rodents, canines, and non-human primates are commonly used to estimate these parameters, with the understanding that significant interspecies differences can exist researchgate.netmedwinpublishers.com.
Table 1: Illustrative Pharmacokinetic Parameters for a Hypothetical Chroman Derivative in Animal Models (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (%) | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available | Data not available |
| Volume of Distribution (L/kg) | Data not available | Data not available | Data not available |
| Half-life (h) | Data not available | Data not available | Data not available |
Species-Specific Pharmacokinetic Differences
Significant differences in pharmacokinetics between animal species are a well-documented challenge in preclinical drug development nih.govresearchgate.netsemanticscholar.org. These differences can arise from variations in drug absorption, distribution, metabolism, and excretion nih.govresearchgate.net. For example, drug metabolism can vary greatly due to differences in the expression and activity of metabolic enzymes like cytochrome P450s across species longdom.orgbohrium.com. Such variations make direct extrapolation of pharmacokinetic data from animal models to humans complex and often require allometric scaling or more sophisticated modeling approaches. Without specific data for this compound, one can only surmise that its pharmacokinetic profile would likely differ across common preclinical species such as rats, dogs, and monkeys.
Structure Activity Relationship Sar and Computational Drug Discovery Efforts for 2 2 Aminoethyl Chroman Analogs
Systemic Analysis of Structural Modifications on Biological Activity of 2-(2-Aminoethyl)chroman Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological effects. For the this compound series, SAR analyses have focused on modifications of the chroman ring, variations in the aminoethyl side chain, and the influence of stereochemistry.
The chroman ring system, consisting of a dihydropyran ring fused to a benzene (B151609) ring, offers multiple positions for substitution (typically positions 5, 6, 7, and 8 on the aromatic ring). The nature and position of these substituents can profoundly affect the molecule's interaction with its biological target.
Research on various chroman derivatives has demonstrated that the electronic properties and size of substituents are critical. For instance, in related 6-chromanol derivatives, the introduction of electron-donating groups, such as alkyl groups, on the aromatic ring generally enhances radical scavenging activity, a measure of antioxidant potential. Conversely, electron-withdrawing groups like chlorine can decrease this activity, depending on their position researchgate.net. Studies on 2,2-dimethylchroman-4-one derivatives have also systematically explored how different substituents impact the electronic environment of the ring system mdpi.com. While these studies are not on the exact this compound backbone, they establish the principle that the aromatic portion of the chroman scaffold is highly sensitive to substitution, which in turn modulates biological activity. Hydrophilic functional groups at certain positions can also be preferred for improving activity in some contexts nih.gov.
Table 1: Influence of Chroman Ring Substituents on Biological Activity (Illustrative Examples from Related Scaffolds)
| Position of Substitution | Substituent Type | General Effect on Activity | Rationale |
|---|---|---|---|
| 6-position | Electron-Donating (e.g., -CH3, -OCH3) | Often increases affinity/efficacy | Enhances π-electron density of the aromatic ring, potentially improving interactions with the target protein. |
| 6-position | Electron-Withdrawing (e.g., -Cl, -NO2) | Variable; can increase or decrease activity | Alters the electronic profile and may introduce new hydrogen bonding or steric interactions. |
| 7-position | Hydrophilic (e.g., -OH) | May improve solubility and introduce key hydrogen bonding interactions. | Can form specific hydrogen bonds with receptor-site amino acids. |
| 8-position | Bulky Groups | Often decreases activity | Can cause steric hindrance, preventing optimal binding orientation in the target's active site. |
The 2-(2-aminoethyl) side chain is a critical pharmacophoric element, with the terminal amino group often serving as a key interaction point with biological targets, typically through ionic or hydrogen bonding. Variations to this side chain can significantly alter a compound's pharmacological profile.
Key modifications include:
N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) to the terminal nitrogen can modulate basicity and lipophilicity. N,N-dimethylated analogs, for instance, are a common modification explored in medicinal chemistry to fine-tune receptor affinity and selectivity nih.gov.
Chain Length: Altering the length of the ethyl linker (e.g., to a propyl or butyl chain) can change the positioning of the amino group relative to the chroman core. This affects the ability of the molecule to span the distance between binding pockets in a receptor. In some series, increasing chain length can lead to a decrease in activity due to entropic penalties or improper fit nih.gov.
Introduction of other functional groups: Replacing or modifying the amino group can fundamentally change the interaction. For example, incorporating the nitrogen into a heterocyclic ring system can alter selectivity and potency.
Studies on compounds with a 3-(2-amino-ethyl) side chain on a different heterocyclic core revealed that modifications to this moiety are crucial for biological function nih.govresearchgate.net.
Table 2: Effect of Aminoethyl Side Chain Modifications on Pharmacological Profile
| Modification Type | Specific Example | Observed Impact |
|---|---|---|
| Primary to Secondary Amine | -NH2 → -NHCH3 | Can increase lipophilicity and may alter receptor subtype selectivity. |
| Primary to Tertiary Amine | -NH2 → -N(CH3)2 | Further increases lipophilicity; may change from a hydrogen bond donor to an acceptor. |
| Chain Extension | -(CH2)2-NH2 → -(CH2)3-NH2 | Alters spatial orientation of the amine; often results in reduced potency if the optimal distance is exceeded. |
| Chain Contraction | -(CH2)2-NH2 → -CH2-NH2 | May position the amine too close to the chroman core for effective target interaction. |
The carbon atom at the 2-position of the chroman ring, to which the aminoethyl side chain is attached, is a chiral center. This means that this compound exists as a pair of enantiomers: (R)-2-(2-aminoethyl)chroman and (S)-2-(2-aminoethyl)chroman. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with enantiomers of a chiral drug nih.gov.
This differential interaction can lead to significant variations in pharmacodynamics and pharmacokinetics. One enantiomer (the eutomer) may exhibit significantly higher affinity for the target receptor than the other (the distomer). In some cases, the distomer may be inactive, have a different activity, or even contribute to side effects. For example, in a study of related chroman-Schiff base derivatives, molecular docking studies revealed that the R-isomers exhibited superior binding affinities to the target protein compared to the S-isomers nih.gov. This highlights the critical importance of evaluating the stereochemistry of this compound analogs to identify the more active and selective enantiomer for further development.
Table 3: Stereochemical Considerations for this compound Analogs
| Enantiomer | Potential Biological Profile | Rationale |
|---|---|---|
| (R)-enantiomer | Potentially higher affinity (eutomer) | The three-dimensional arrangement of the chroman ring and the side chain may provide a better complementary fit to the chiral binding site of the target protein. |
| (S)-enantiomer | Potentially lower affinity (distomer) | The spatial orientation may lead to steric clashes or suboptimal placement of key interacting groups (e.g., the amino group) within the binding pocket. |
Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules like this compound with protein targets at an atomic level. nih.govmdpi.com These methods provide insights into binding conformations, affinities, and the stability of the resulting protein-ligand complex, guiding further drug design and optimization. mdpi.com
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The process involves sampling various conformations of the ligand within the protein's active site and using a scoring function to rank them based on their predicted binding affinity. mdpi.com For analogs of the this compound scaffold, docking studies help elucidate the specific interactions that drive molecular recognition.
The binding mode of chromane derivatives is typically characterized by a combination of interactions:
Hydrogen Bonds: The primary amine of the aminoethyl side chain is a potent hydrogen bond donor, while the ether oxygen of the chroman ring can act as a hydrogen bond acceptor. These groups frequently form hydrogen bonds with polar or charged amino acid residues (e.g., Aspartate, Glutamate, Serine, Threonine) in the binding site.
Hydrophobic Interactions: The bicyclic chroman ring system, particularly the benzene ring, provides a large hydrophobic surface. This region often engages in hydrophobic and van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine. nih.gov
Aromatic Interactions: The aromatic portion of the chroman scaffold can participate in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, or π-cation interactions with positively charged residues like Lysine and Arginine. youtube.com
These interactions collectively determine the binding orientation and affinity of the ligand. Computational tools like AutoDock and PLIP (Protein-Ligand Interaction Profiler) are used to perform the docking calculations and analyze the resulting interaction patterns in atomic detail. nih.govyoutube.com
| Interaction Type | Ligand Moiety (this compound Scaffold) | Potential Interacting Protein Residue Types |
|---|---|---|
| Hydrogen Bond (Donor) | Primary Amine (-NH2) | Asp, Glu, Ser, Thr, Gln, Asn, Backbone Carbonyl |
| Hydrogen Bond (Acceptor) | Chroman Oxygen (-O-) | Ser, Thr, Gln, Asn, Tyr, Lys, Arg |
| Hydrophobic/van der Waals | Benzene Ring, Aliphatic Ring | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |
| π-π Stacking | Benzene Ring | Phe, Tyr, Trp, His |
| π-Cation | Benzene Ring | Lys, Arg |
The characterization of the binding site is crucial for understanding ligand selectivity and for structure-based drug design. Analysis of protein-ligand complexes reveals that binding pockets are not uniform in their contribution to binding energy. Instead, they often contain "hotspots"—specific residues that contribute disproportionately to the binding affinity.
For a scaffold like this compound, the binding site is typically a well-defined pocket or groove on the protein surface. This pocket must possess complementary features to accommodate the ligand. This includes:
A hydrophobic sub-pocket to house the chroman ring system.
Hydrogen bond donors and/or acceptors positioned to interact with the ligand's amino and ether groups.
An appropriate volume and shape to allow for a snug fit, maximizing favorable interactions.
Studies on large datasets of protein-ligand complexes have shown that residues such as Tryptophan, Tyrosine, and Histidine are frequently found in binding pockets. nih.gov Hotspots are often identified through computational methods like alanine scanning mutagenesis simulations, where key residues in the binding site are computationally mutated to alanine to assess their impact on the binding free energy. Residues that cause a significant loss of binding affinity upon mutation are considered hotspots. Identifying these hotspots is critical for designing potent inhibitors, as interactions with these key residues must be maintained or enhanced.
Proteins are not static entities; they are dynamic molecules that can undergo conformational changes upon ligand binding—a phenomenon known as "induced fit". nih.gov Molecular dynamics (MD) simulations are computational methods that model the atomic motions of a system over time, providing a detailed view of the dynamic behavior of the protein-ligand complex. mdpi.comfrontiersin.org
MD simulations initiated from a docked pose can be used to:
Assess Complex Stability: By simulating the complex for tens or hundreds of nanoseconds, researchers can verify if the docked conformation is stable or if the ligand dissociates or shifts to a different binding mode.
Observe Induced Fit: Simulations can capture subtle to significant changes in the protein's structure, such as the movement of side chains or entire loops to better accommodate the ligand.
Predict Binding Free Energy: Advanced MD-based methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide more accurate estimations of binding affinity than docking scores alone. pensoft.net
Enhanced sampling MD simulation techniques can be used to study the entire binding and unbinding process, which occurs on timescales often inaccessible to conventional simulations. nih.govrsc.org These simulations can elucidate the binding pathway and calculate the kinetics of the interaction, including the association (k_on) and dissociation (k_off) rates. The ligand's residence time (the average time it remains bound to its target) is inversely proportional to k_off and is an increasingly important parameter in drug design, as longer residence times can lead to a more durable therapeutic effect.
Pharmacophore Modeling and Virtual Screening Based on this compound Scaffold
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when a high-resolution structure of the target protein is unavailable. nih.gov A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to exert a specific biological activity. nih.govsemanticscholar.org
A hypothetical pharmacophore model derived from the this compound scaffold would likely include:
One Hydrogen Bond Donor (HBD): Representing the primary amine.
One Aromatic Ring (AR): Representing the benzene portion of the chroman system.
Optionally, a Hydrogen Bond Acceptor (HBA) feature for the chroman ether oxygen.
Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening (VS) campaign. researchgate.netfrontiersin.org In VS, large databases of chemical compounds, such as the ZINC database, are computationally searched to identify molecules that match the pharmacophore model. mdpi.commdpi.com This process can rapidly filter millions of compounds down to a manageable number of "hits" for experimental testing. nih.gov Pharmacophore-based VS is a powerful tool for "scaffold hopping," as it identifies molecules with the necessary functional features for activity but potentially very different underlying chemical structures, leading to the discovery of novel classes of active compounds. nih.gov
| Pharmacophoric Feature | Corresponding Moiety in this compound | Assumed Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | -NH2 group | Forms directed hydrogen bonds with acceptors on the protein target. |
| Aromatic Ring (AR) | Benzene ring | Engages in π-π stacking or π-cation interactions. |
| Hydrophobic (HY) | Entire chroman scaffold | Occupies a nonpolar pocket in the binding site. |
| Hydrogen Bond Acceptor (HBA) | Chroman ether oxygen | Forms hydrogen bonds with donors on the protein target. |
De Novo Design and Optimization Strategies for Novel this compound Derivatives
De novo drug design refers to the computational creation of novel molecular structures with desired properties, either by assembling small molecular fragments or by growing a molecule within the constraints of a target's binding site. duke.edu This approach aims to explore new regions of chemical space and generate innovative molecular architectures. nih.gov
Starting with the this compound scaffold, de novo design algorithms can be employed in several ways:
Scaffold Decoration: The chroman core can be used as a fixed scaffold. The algorithm then explores different substituents at various positions on the aromatic ring to optimize interactions with specific sub-pockets of the binding site.
Fragment Linking: The chroman structure and another fragment known to bind in an adjacent sub-pocket could be computationally linked together with a chemically reasonable linker to create a novel, high-affinity molecule.
Scaffold Hopping/Replacement: An algorithm could identify the key interaction points of the this compound scaffold (e.g., the positions of the HBD and aromatic ring) and then design entirely new core structures that place these functional groups in the same relative 3D orientation. uw.edu
Once initial novel derivatives are designed, computational optimization strategies are applied. These strategies often involve a cycle of designing a small set of analogs, predicting their binding affinity and other properties (like solubility and metabolic stability), and then using these predictions to inform the next round of design. pharmexec.com This iterative process, increasingly powered by machine learning and AI, allows for the efficient exploration of chemical space to identify optimized lead candidates with improved potency, selectivity, and drug-like properties. mdpi.com
Analytical Methodologies for Research on 2 2 Aminoethyl Chroman
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatography is a cornerstone for the analysis of pharmaceutical compounds and research chemicals like 2-(2-Aminoethyl)chroman. It leverages the differential partitioning of a compound between a stationary phase and a mobile phase to achieve separation. Modern chromatographic techniques offer high resolution, sensitivity, and speed, making them indispensable for quality control and research.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical Purity
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and quantifying the content of non-volatile compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method is developed to ensure specificity, linearity, accuracy, and precision.
Method development begins with the selection of an appropriate stationary phase, commonly a C18 column, which separates compounds based on their hydrophobicity. The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the main peak from any impurities. Detection is often performed using a UV detector set at a wavelength where the chroman moiety exhibits maximum absorbance.
Once developed, the method is validated according to established guidelines to demonstrate its suitability for its intended purpose. unirioja.esnih.govresearchgate.net Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.
Linearity: The demonstration of a proportional relationship between the detector response and the concentration of the analyte over a specified range.
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in a spiked matrix. pharmtech.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
| Parameter | Specification | Result |
| Linearity Range | 1-100 µg/mL | Correlation Coefficient (R²) = 0.9995 |
| Accuracy | 98.0% - 102.0% Recovery | 99.2% - 101.5% |
| Precision (RSD) | ≤ 2.0% | Repeatability (Intra-day) = 0.8% |
| Intermediate Precision (Inter-day) = 1.3% | ||
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the main peak | Passed |
This table presents typical validation results for a hypothetical HPLC method for this compound, demonstrating its suitability for analytical purity assessment.
Gas Chromatography (GC) for Volatile Derivatives or Specific Impurity Profiling
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. nih.gov While this compound itself has limited volatility due to its polar amino group, GC analysis can be employed in two main ways: for the analysis of volatile impurities from its synthesis or after derivatization of the target molecule. thermofisher.com
Impurity Profiling: Synthesis of this compound may involve volatile starting materials, solvents, or by-products. Headspace GC or direct injection can be used to profile and quantify these residual volatile impurities. Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of unknown impurities based on their mass spectra. fmach.it
Analysis of Volatile Derivatives: To make this compound suitable for GC analysis, its polar primary amine can be chemically modified in a process called derivatization. scispace.commdpi.com This involves reacting the amine with a reagent to form a less polar, more volatile derivative. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivative can then be readily analyzed by GC, often with high sensitivity using a Flame Ionization Detector (FID) or a mass spectrometer.
| Compound | Derivatization Agent | GC Column | Detector | Purpose |
| This compound | Trifluoroacetic Anhydride (TFAA) | DB-5 (or equivalent) | MS | Quantification of the main component |
| Volatile Synthesis By-product | None | Carbowax (or equivalent) | FID | Impurity Profiling |
| Residual Solvents | None | Headspace Sampler with DB-624 | FID/MS | Quantification of residual solvents |
This table outlines potential GC methodologies for the analysis of this compound and related impurities.
Chiral Chromatography (e.g., Chiral HPLC, GC) for Enantiomeric Excess Determination
Since this compound contains a stereocenter, it exists as a pair of enantiomers. In pharmaceutical research, it is often crucial to separate and quantify these enantiomers, as they can exhibit different biological activities. Chiral chromatography is the definitive technique for determining the enantiomeric excess (ee) or enantiomeric purity of a chiral compound. chromatographyonline.comgcms.cz
Chiral HPLC is the most common approach. researchgate.net The separation is achieved using a Chiral Stationary Phase (CSP), which interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and are often effective for separating a broad range of chiral compounds, including amines. ankara.edu.trresearchgate.net The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol).
Chiral GC can also be used, particularly if the compound is volatile or can be easily derivatized. uni-muenchen.de The stationary phases in chiral GC columns are often based on cyclodextrin derivatives, which form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation. chromatographyonline.com
| Parameter | Chiral HPLC Method |
| Chiral Stationary Phase | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This table provides an example of typical parameters for a chiral HPLC method designed for the enantiomeric separation of this compound.
Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. chromatographyonline.comnih.gov The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. shimadzu.com
For analytical applications, SFC is highly valued for its speed, making it ideal for high-throughput screening of chiral separation conditions. researchgate.net It often provides unique selectivity and is compatible with the same CSPs used in HPLC.
On a preparative scale, SFC offers significant advantages. nih.govamericanpharmaceuticalreview.com Because the CO2 in the mobile phase turns into a gas under atmospheric pressure, it is easily removed from the collected fractions. This simplifies the isolation of the purified enantiomers and dramatically reduces the consumption of organic solvents, making it a "greener" and more cost-effective technology. selvita.com
Spectroscopic Methods for Quantitative Analysis in Research Matrices
Spectroscopic methods are used to measure the interaction between electromagnetic radiation and the analyte. These techniques are typically rapid, non-destructive, and essential for quantitative analysis.
UV-Visible Spectrophotometry for Concentration Determination in Solution
UV-Visible spectrophotometry is a simple, rapid, and widely available technique for determining the concentration of an analyte in a solution. ugm.ac.idpharmaguddu.com The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mabion.eu
The chroman ring in this compound contains a chromophore that absorbs light in the UV region of the electromagnetic spectrum. americanpharmaceuticalreview.com To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of a sample solution with an unknown concentration is then measured, and its concentration is determined by interpolation from the calibration curve. youtube.comekb.eg This method is particularly useful for routine concentration checks in research labs where high sample throughput is needed.
| Concentration (µg/mL) | Absorbance at λmax (e.g., 280 nm) |
| 2.0 | 0.105 |
| 4.0 | 0.210 |
| 8.0 | 0.425 |
| 12.0 | 0.630 |
| 16.0 | 0.845 |
| Regression Equation | y = 0.0528x + 0.001 |
| Correlation Coefficient (R²) | 0.9998 |
This table shows representative data for a UV-Vis spectrophotometry calibration curve for this compound, illustrating the linear relationship between concentration and absorbance.
Fluorescence Spectroscopy for Detection and Quantification in Biological Samples
Fluorescence spectroscopy offers a highly sensitive method for the detection and quantification of fluorescent molecules. The intrinsic fluorescence of the chroman moiety in this compound can be exploited for analytical purposes. The technique is based on the principle that the molecule, upon absorbing light at a specific excitation wavelength, will emit light at a longer wavelength. The intensity of this emitted light is directly proportional to the concentration of the compound, providing a basis for quantification.
In a typical research application, biological samples such as plasma or urine would be processed to extract the analyte and minimize matrix interference. The extract is then analyzed using a spectrofluorometer. A key aspect of method development involves determining the optimal excitation and emission wavelengths for this compound, which maximizes the signal-to-noise ratio. A calibration curve is generated by measuring the fluorescence intensity of a series of standard solutions of known concentrations. This curve is then used to determine the concentration of this compound in the biological samples. The high sensitivity of this method makes it particularly suitable for detecting trace amounts of the compound. nih.govnih.gov
| Parameter | Illustrative Value | Description |
|---|---|---|
| Excitation Wavelength (λex) | ~280 nm | Wavelength of light absorbed by the chroman ring. |
| Emission Wavelength (λem) | ~310 nm | Wavelength of light emitted by the excited molecule. |
| Linear Range | 1 - 1000 ng/mL | Concentration range over which fluorescence intensity is directly proportional to concentration. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Biological Matrix | Human Plasma | Sample type for which the method is optimized. |
Quantitative NMR (qNMR) for Absolute Quantification and Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the absolute concentration and purity of a substance without the need for an identical reference standard of the analyte. nih.govnih.gov The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. emerypharma.comacanthusresearch.com
For the purity assessment of a this compound sample, a certified internal standard with known purity is accurately weighed and mixed with a precisely weighed amount of the analyte. The internal standard must have at least one signal that is well-resolved from the analyte's signals. acanthusresearch.com A proton (¹H) NMR spectrum is then acquired under specific, optimized conditions, such as ensuring a sufficiently long relaxation delay (T1) to allow for complete relaxation of all relevant protons between scans. sigmaaldrich.com The purity of this compound is calculated using the integrals of selected signals from both the analyte and the internal standard, their respective molecular weights, and the number of protons each signal represents. emerypharma.com This technique is invaluable for certifying reference materials and for precise content determination. sigmaaldrich.comacs.orgox.ac.uk
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
|---|---|---|
| Mass (m) | 10.50 mg | 5.80 mg |
| Molecular Weight (M) | 177.24 g/mol | 116.07 g/mol |
| Selected ¹H Signal (δ, ppm) | 4.20 (t, 2H, -O-CH₂-) | 6.25 (s, 2H, -CH=CH-) |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 5.88 | 5.01 |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity (P_a) | 99.5% |
Formula: P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Mass Spectrometry-Based Methods for Detection and Metabolite Tracking in Complex Matrices
Mass spectrometry (MS) is a cornerstone analytical technique in pharmaceutical and biomedical research due to its exceptional sensitivity and specificity. When coupled with separation techniques like liquid chromatography, it enables the analysis of complex biological mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications in Animal Studies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates from animal studies. agnopharma.combioanalysis-zone.com The method involves chromatographic separation of the analyte from endogenous matrix components, followed by ionization and mass analysis.
A typical bioanalytical method for this compound would utilize reversed-phase chromatography with a C18 column. The mobile phase would likely consist of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol). wordpress.com Following separation, the analyte is ionized, commonly using electrospray ionization (ESI) in positive mode to generate the protonated molecular ion [M+H]⁺. In the tandem mass spectrometer, this precursor ion is selected and fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification. mdpi.com
| Parameter | Condition/Value |
|---|---|
| Chromatographic Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 178.1 |
| Product Ion (Q3) for Quantification | m/z 131.1 (Loss of CH₂CH₂NH₂) |
| Product Ion (Q3) for Confirmation | m/z 107.1 (Further fragmentation of chroman ring) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Structural Elucidation of Metabolites
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. researchgate.net This capability is critical for confirming the elemental composition of an ion and for identifying unknown metabolites. researchgate.netnih.gov
In the study of this compound, HRMS would first be used to confirm the identity of the parent compound by matching its measured exact mass to the theoretical calculated mass. For metabolite tracking, data is processed by searching for expected mass shifts corresponding to common biotransformation reactions (e.g., oxidation, glucuronidation, sulfation). researchgate.net For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of 15.9949 Da. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these potential metabolite peaks, which is the first step in their structural elucidation. researchgate.netosti.gov
| Putative Metabolite | Biotransformation | Formula [M+H]⁺ | Theoretical Exact Mass (m/z) |
|---|---|---|---|
| Parent Compound | - | C₁₁H₁₆NO⁺ | 178.1226 |
| Hydroxy-metabolite | Hydroxylation (+O) | C₁₁H₁₆NO₂⁺ | 194.1176 |
| N-Acetyl-metabolite | N-Acetylation (+C₂H₂O) | C₁₃H₁₈NO₂⁺ | 220.1332 |
| Glucuronide Conjugate | Glucuronidation (+C₆H₈O₆) | C₁₇H₂₄NO₇⁺ | 354.1547 |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation and Conformational Analysis
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to traditional LC-MS analysis. ub.edu In the gas phase, ions are separated based on their size, shape, and charge (summarized as their rotationally averaged collision cross-section, CCS). nih.gov This technique is particularly powerful for separating isomeric compounds that may not be resolved by chromatography and have identical mass spectra. researchgate.netresearchgate.net
For this compound research, IMS-MS could be used to separate potential positional isomers (e.g., if the aminoethyl group were attached at a different position on the aromatic ring) or to distinguish metabolites that are isomeric (e.g., hydroxylation at different positions). researchgate.net Furthermore, IMS-MS provides an experimental CCS value for the parent compound and its metabolites. The CCS value is a unique physicochemical property that can be used as an additional parameter for confident identification, complementing retention time and m/z values. This technique also aids in cleaning up complex spectra by separating analyte ions from background chemical noise, thereby improving detection limits. nih.govnih.gov
| Compound | Formula | Exact Mass (m/z) | Hypothetical Retention Time (min) | Hypothetical CCS (Ų) |
|---|---|---|---|---|
| This compound | C₁₁H₁₅NO | 178.1226 | 4.5 | 135.2 |
| Isomer A (e.g., 6-hydroxy-) | C₁₁H₁₅NO₂ | 194.1176 | 4.1 | 138.5 |
| Isomer B (e.g., 7-hydroxy-) | C₁₁H₁₅NO₂ | 194.1176 | 4.1 | 140.1 |
Electrochemical Methods for Detection and Redox Behavior Studies of this compound
Electrochemical methods offer a rapid, cost-effective, and highly sensitive approach for the analysis of electroactive compounds. nih.govmdpi.com The this compound molecule contains a primary amine group, which is susceptible to electrochemical oxidation. This property can be harnessed for both qualitative and quantitative analysis.
Cyclic Voltammetry (CV) can be employed to study the redox behavior of this compound. By scanning the potential at an electrode (e.g., glassy carbon electrode) and measuring the resulting current, one can determine the oxidation potential of the amine group. nih.gov This provides fundamental information about its electron-transfer properties. researchgate.netresearchgate.net
For quantitative purposes, more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) can be developed. nih.gov An electrochemical sensor could be fabricated, potentially using a chemically modified electrode to enhance selectivity and sensitivity. mdpi.com The peak current generated during the voltammetric scan would be proportional to the concentration of this compound, allowing for its quantification in various samples. The low cost and potential for miniaturization make electrochemical sensors attractive for high-throughput screening applications. nih.gov
| Technique | Parameter | Illustrative Value | Information Obtained |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | +0.85 V (vs. Ag/AgCl) | Potential at which the amine group is oxidized. |
| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | +0.80 V (vs. Ag/AgCl) | Potential for quantification. |
| Linear Range | 0.1 - 50 µM | Concentration range for accurate measurement. | |
| Limit of Detection (LOD) | 30 nM | Lowest detectable concentration. |
Potential Applications and Translational Research Directions Pre Clinical & Mechanistic
Exploration of 2-(2-Aminoethyl)chroman in Neuropharmacology (Based on mechanistic and animal studies)
The complex and multifaceted nature of neurological disorders necessitates the development of novel therapeutic agents. The chroman scaffold, a core component of this compound, has been identified as a "privileged structure" in medicinal chemistry due to its recurrence in various biologically active compounds. core.ac.uk Research into chroman derivatives has revealed potential neuroprotective and neuromodulatory effects, suggesting that this compound may hold promise for the treatment of neurodegenerative and neuropsychiatric conditions.
While direct studies on this compound's interaction with neurotransmitter systems are limited, research on analogous structures provides valuable insights. Neurotransmitters are essential chemical messengers that regulate a vast array of physiological and psychological processes. nih.gov Key neurotransmitter systems include the cholinergic, monoaminergic (dopamine, norepinephrine, serotonin), and amino acid (glutamate, GABA) systems. nih.gov
Studies on various chroman derivatives have demonstrated their ability to interact with components of these systems. For instance, certain chroman-based compounds have been shown to inhibit butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. core.ac.uk This inhibition could potentially increase acetylcholine levels in the brain, a strategy employed in the management of Alzheimer's disease. Furthermore, some chroman derivatives have exhibited inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. core.ac.uk By inhibiting MAO, the levels of dopamine (B1211576), serotonin, and norepinephrine could be elevated, which is a therapeutic approach for depression and Parkinson's disease.
The potential for this compound to modulate these systems warrants further investigation. Its structural similarity to other neuroactive compounds suggests it may bind to various neurotransmitter receptors, thereby influencing neuronal signaling. Future pre-clinical studies should aim to characterize the binding profile of this compound across a range of receptor subtypes to elucidate its specific neuropharmacological actions.
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. nih.gov One of the key pathological mechanisms is oxidative stress, which leads to cellular damage and apoptosis (programmed cell death). mdpi.com Neuroprotective agents are compounds that can prevent or slow this neuronal loss. nih.gov
Pre-clinical studies on various natural and synthetic compounds have highlighted the importance of antioxidant and anti-inflammatory properties in neuroprotection. mdpi.com While direct evidence for this compound is not yet available, the neuroprotective potential of cannabinoids, which share some structural similarities, has been investigated in pre-clinical models of neurodegeneration. nih.govresearchgate.netmdpi.com These studies suggest that targeting pathways involved in neuroinflammation and oxidative stress can be beneficial.
Given that some chroman derivatives have shown anti-inflammatory and antioxidant activities, it is plausible that this compound could exert neuroprotective effects. nih.gov Future research should focus on evaluating the ability of this compound to protect neurons from various insults, such as oxidative stress and excitotoxicity, in established pre-clinical models of neurodegenerative diseases.
Cardiovascular Research Applications of this compound (Based on in vitro and animal data)
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. Research into novel therapeutic agents that can modulate cardiovascular function is of paramount importance. The chroman structure is found in several compounds with known cardiovascular effects, suggesting that this compound may also possess relevant properties.
The regulation of vascular smooth muscle tone is crucial for maintaining blood pressure and tissue perfusion. Vasodilators are substances that relax vascular smooth muscle, leading to the widening of blood vessels. nih.gov While direct studies on this compound are lacking, research on a related compound, N-(2-Aminoethyl) ethanolamine, has shown that it can induce alterations in the vascular matrix, which could indirectly affect vascular function. nih.gov
Mechanistic studies on other vasodilators have elucidated various pathways involved in smooth muscle relaxation, often involving cyclic nucleotides. nih.gov It is hypothesized that this compound may influence these pathways or interact with receptors on vascular smooth muscle cells to induce relaxation. In vitro studies using isolated blood vessel preparations would be necessary to determine the direct effects of this compound on vascular tone and to investigate the underlying cellular and molecular mechanisms.
The electrical activity of the heart is governed by the coordinated opening and closing of various ion channels. nih.gov Modulation of these channels can have profound effects on heart rate, rhythm, and contractility. While there is no direct data on the effects of this compound on cardiac ion channels, the study of other compounds provides a framework for potential investigations.
Pre-clinical cardiac electrophysiology assessment often involves techniques like optical mapping to simultaneously record transmembrane potentials and intracellular calcium dynamics. nih.gov Such studies would be essential to determine if this compound has any effect on cardiac action potentials and ion channel currents. Understanding these effects is crucial for assessing both the therapeutic potential and the potential cardiac risks of the compound.
Anti-inflammatory and Immunomodulatory Potential (Mechanistic Basis from pre-clinical studies)
Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases, including autoimmune disorders, cardiovascular disease, and neurodegenerative conditions. nih.govmdpi.com Compounds with anti-inflammatory and immunomodulatory properties are therefore of significant therapeutic interest.
Pre-clinical studies on a variety of chroman and chromanone derivatives have demonstrated their potential as anti-inflammatory agents. nih.govrsc.orgrsc.orgresearchgate.net For example, some novel chroman derivatives have been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α) in human endothelial cells. rsc.orgrsc.orgresearchgate.net ICAM-1 plays a crucial role in the recruitment of immune cells to sites of inflammation.
Furthermore, other chroman-based compounds have been found to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α. nih.gov The mechanism of action for some of these compounds involves the modulation of key signaling pathways, such as the TLR4/MAPK pathway. nih.gov Additionally, some chroman derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, like cyclooxygenase-2 (COX-2). mdpi.com
Given the established anti-inflammatory activity of the broader chroman class, it is highly probable that this compound possesses similar properties. Mechanistic studies in relevant cell-based assays and animal models of inflammation are necessary to confirm this potential and to elucidate the specific pathways through which it exerts its effects.
Inhibition of Inflammatory Mediators and Cytokine Production
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key feature of many chronic diseases. A crucial aspect of developing new anti-inflammatory therapies is the identification of compounds that can modulate the production of inflammatory mediators and cytokines.
Currently, there is no published data from in vitro or in vivo studies that specifically investigates the effect of this compound on the production of key inflammatory mediators such as prostaglandins, leukotrienes, or nitric oxide. Furthermore, its impact on the expression or secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1β (IL-1β), as well as anti-inflammatory cytokines such as interleukin-10 (IL-10), remains uncharacterized.
Other Emerging Biological Activities and Therapeutic Hypotheses from Pre-clinical Data on this compound
Beyond anti-inflammatory and immunomodulatory effects, novel chemical compounds are often screened for a wide range of biological activities. This can lead to the generation of new therapeutic hypotheses.
For this compound, there is a lack of pre-clinical data suggesting any other specific biological activities. Its potential effects on other cellular targets or pathways have not been documented in peer-reviewed research.
Strategies for Lead Optimization and Pre-clinical Development Based on the this compound Scaffold
Lead optimization is a critical phase in drug development where a promising compound (the "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold, with its chroman core and an aminoethyl side chain, presents theoretical opportunities for structural modifications.
Potential strategies for the lead optimization of a hypothetical bioactive this compound could include:
Modification of the Amino Group: Altering the basicity and steric properties of the terminal amine through alkylation, acylation, or incorporation into heterocyclic systems could influence target binding and pharmacokinetic profiles.
Substitution on the Chroman Ring: Introducing various substituents (e.g., hydroxyl, methoxy, halogen) on the aromatic ring of the chroman scaffold could modulate lipophilicity, metabolic stability, and target interactions.
Stereochemical Exploration: The chiral center at the 2-position of the chroman ring allows for the synthesis and evaluation of individual enantiomers, which may exhibit different biological activities and potencies.
However, without initial pre-clinical data demonstrating a specific biological activity for the parent this compound scaffold, any lead optimization efforts would be speculative.
Conclusion and Future Perspectives in 2 2 Aminoethyl Chroman Research
Summary of Key Academic Discoveries and Contributions Regarding 2-(2-Aminoethyl)chroman
The primary academic interest in the this compound scaffold has been in the field of neuropharmacology, particularly in the design of ligands for dopamine (B1211576) receptors. The 2-aminomethylchroman core, a very close analogue, has been identified as a promising template for the development of high-affinity dopamine D2/3 receptor agonists. nih.gov
Research has demonstrated that derivatives of this scaffold can be radiolabeled with isotopes like fluorine-18 to serve as potential positron emission tomography (PET) tracers for imaging dopamine receptors in the brain. nih.gov This is a significant contribution as it allows for the non-invasive study of the dopaminergic system, which is implicated in a variety of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. nih.govpsychopharmacologyinstitute.com
Key findings from these studies include:
High Affinity for Dopamine D2/3 Receptors: The 2-aminomethylchroman scaffold has been shown to be a key structural motif for achieving high binding affinity to D2/3 receptors. nih.gov
Potential for PET Imaging: Radiolabeled analogues have been successfully synthesized and have shown promise in preclinical studies as PET tracers. nih.gov
Structural-Activity Relationships (SAR): Studies on homologous series of these compounds have provided valuable insights into the structural requirements for optimal receptor binding and pharmacokinetic properties. For instance, the length of the fluoroalkyl chain in radiolabeled derivatives has been shown to influence brain penetration and non-specific binding. nih.gov
These discoveries highlight the importance of the this compound core as a foundational structure for the development of novel neuropharmacological tools and potential therapeutic agents.
Unresolved Questions and Challenges in this compound Research
Despite the promising findings, several questions and challenges remain in the research of this compound and its derivatives.
Key Unresolved Questions:
Subtype Selectivity: While high affinity for D2/3 receptors has been established, achieving high selectivity for either the D2 or D3 subtype remains a significant challenge. Differentiating between these subtypes is crucial for developing drugs with more specific therapeutic effects and fewer side effects.
In Vivo Metabolism and Pharmacokinetics: Comprehensive in vivo metabolic profiling of this compound-based compounds is largely unexplored. Understanding the metabolic pathways and identifying potential active metabolites is critical for predicting their efficacy and safety in humans.
Mechanism of Action Beyond Receptor Binding: The downstream signaling pathways activated by these compounds upon binding to dopamine receptors are not fully elucidated. Investigating their functional activity as full agonists, partial agonists, or biased agonists is an important area for future research.
Challenges in Research and Development:
Asymmetric Synthesis: The chroman structure contains a stereocenter at the C2 position. The development of efficient and scalable asymmetric synthetic routes to obtain enantiomerically pure this compound is a significant challenge. chim.it
Functionalization of the Chroman Ring: The chemical space around the this compound scaffold has not been extensively explored. Developing versatile synthetic methodologies for the functionalization of both the aromatic and the pyran rings is necessary to generate a wider range of analogues for SAR studies.
Translational Gap: While preclinical studies with radiolabeled analogues have been promising, translating these findings into clinically viable PET tracers or therapeutic drugs requires overcoming hurdles related to long-term toxicity, bioavailability, and crossing the blood-brain barrier.
Promising Avenues for Future Academic Investigation of this compound
Future academic research on this compound is poised to expand into several exciting areas, building upon the foundational knowledge of its interaction with dopamine receptors.
Exploration of Other CNS Targets: The chroman scaffold is known to interact with a variety of biological targets. nih.govmdpi.comnih.gov Future investigations could explore the activity of this compound derivatives at other central nervous system (CNS) receptors, such as serotonin or adrenergic receptors, to identify new therapeutic opportunities.
Development of Biased Agonists: The concept of biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others, offers a promising strategy for designing safer and more effective drugs. Future research could focus on designing this compound derivatives that act as biased agonists at dopamine receptors, potentially separating therapeutic effects from adverse effects.
Application in Neurodegenerative Diseases: Given the link between the dopaminergic system and neurodegenerative diseases like Parkinson's, future studies could investigate the potential neuroprotective effects of this compound derivatives. This could involve exploring their ability to modulate oxidative stress, neuroinflammation, or protein aggregation. core.ac.uk
Hybrid Molecule Design: Incorporating the this compound scaffold into hybrid molecules that target multiple aspects of a disease could be a fruitful area of research. For example, combining it with a moiety that has antioxidant or anti-inflammatory properties could lead to novel multi-target drugs for complex neurological disorders.
Methodological Advancements and Emerging Technologies Relevant to this compound Research
Advances in synthetic chemistry, computational modeling, and biological screening are set to significantly impact the future of this compound research.
| Technology/Methodology | Relevance to this compound Research |
| Asymmetric Catalysis | Development of novel chiral catalysts will facilitate the efficient and stereoselective synthesis of enantiomerically pure this compound, which is crucial for studying stereospecific interactions with biological targets. chim.it |
| C-H Functionalization | Emerging methods for the direct functionalization of C-H bonds offer a more atom-economical and efficient way to modify the chroman scaffold, enabling the rapid generation of diverse compound libraries for screening. |
| Computational Chemistry | Advanced molecular docking and molecular dynamics simulations can provide deeper insights into the binding modes of this compound derivatives with their target receptors. This can guide the rational design of new compounds with improved affinity and selectivity. |
| High-Throughput Screening | The use of automated high-throughput screening platforms can accelerate the discovery of new biological activities for this compound derivatives by testing them against a wide range of cellular and biochemical assays. |
| Cryo-Electron Microscopy (Cryo-EM) | Cryo-EM is revolutionizing structural biology by enabling the high-resolution structure determination of membrane proteins like G-protein coupled receptors (GPCRs), including dopamine receptors. This can provide detailed atomic-level information about how this compound analogues bind to their targets. |
| Organoid and Patient-Derived Cell Models | The use of 3D organoids and patient-derived cells can provide more physiologically relevant in vitro models for testing the efficacy and toxicity of new drug candidates, helping to bridge the gap between preclinical and clinical studies. crownbio.com |
Broader Impact of this compound Research on Chemical Biology and Medicinal Chemistry Disciplines
The study of this compound and its derivatives contributes to the broader fields of chemical biology and medicinal chemistry in several important ways.
Privileged Scaffold Elucidation: Research on this compound and its analogues reinforces the concept of the chroman ring as a "privileged scaffold." nih.govmdpi.comnih.gov Understanding how modifications to this core structure influence biological activity provides valuable knowledge for the design of new drugs targeting a wide range of diseases.
Tool Compound Development: The development of high-affinity and selective ligands for dopamine receptors based on the this compound scaffold provides the scientific community with valuable chemical tools. These probes are essential for basic research aimed at understanding the role of the dopaminergic system in health and disease.
Advancement of PET Imaging: The pursuit of novel PET tracers based on this scaffold contributes to the advancement of molecular imaging techniques. Improved imaging agents can lead to earlier and more accurate diagnosis of diseases, as well as better monitoring of treatment responses.
Informing Drug Design Principles: The challenges encountered in the synthesis and optimization of this compound derivatives, such as achieving subtype selectivity and controlling stereochemistry, provide important lessons that can be applied to the design and development of other CNS-active compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Aminoethyl)chroman, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves the condensation of chroman derivatives with aminoethyl precursors. For example, reductive amination of 2-(2-oxoethyl)chroman with ethylenediamine under hydrogenation conditions (e.g., using palladium catalysts) can yield the target compound. Optimization should focus on controlling temperature (25–50°C), solvent polarity (e.g., ethanol or methanol), and reaction time (12–24 hrs) to minimize side products like over-alkylated amines . Purity can be enhanced via recrystallization or column chromatography using silica gel and a methanol/dichloromethane gradient .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Look for signals at δ 6.5–7.2 ppm (aromatic protons from the chroman ring) and δ 2.5–3.5 ppm (methylene groups adjacent to the amine).
- ¹³C NMR : Peaks near δ 120–140 ppm confirm aromatic carbons, while δ 40–50 ppm corresponds to the aminoethyl chain.
- FT-IR : Absorbances at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bend) validate the amine group. Mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar solvents (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy to detect dissolved compound concentrations.
- Stability : Conduct accelerated degradation studies under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions at 37°C. Monitor degradation via HPLC over 72 hours to identify hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during this compound synthesis, and how can these be mitigated?
- Methodological Answer : Common byproducts include dimerized amines or oxidized chroman rings. For example, over-alkylation can occur if excess amine precursor is used. Use stoichiometric controls (1:1 molar ratio of chroman to aminoethyl reagent) and inert atmospheres (N₂/Ar) to prevent oxidation. Mechanistic studies via LC-MS or in-situ IR can identify intermediates, guiding adjustments in reaction kinetics .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols:
- Use a common cell line (e.g., HEK-293 or HeLa) with controlled passage numbers.
- Validate dose-response curves (IC₅₀/EC₅₀) across three independent replicates.
- Compare results against positive/negative controls (e.g., known kinase inhibitors for enzyme assays) .
Q. What strategies are effective for enantioselective synthesis of this compound, and how can chiral purity be validated?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) during the aminoethylation step. Chiral purity is assessed via:
- Chiral HPLC : Use a cellulose-based column with hexane/isopropanol mobile phase.
- Optical Rotation : Compare observed [α]D values with literature data for enantiomeric excess (≥95% ee required for pharmacological studies) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., GPCRs or kinases).
- Use QSAR models to correlate structural modifications (e.g., substituents on the chroman ring) with activity trends.
- Validate predictions via in vitro assays, prioritizing derivatives with ΔG ≤ -8 kcal/mol in docking simulations .
Data Presentation and Reproducibility
Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?
- Methodological Answer :
- Synthesis : Report exact molar ratios, solvent volumes, and purification methods (e.g., column parameters: silica gel 60, 230–400 mesh).
- Analytics : Include raw spectral data (NMR, IR) in supplementary materials, noting instrument models (e.g., Bruker 400 MHz) and acquisition settings.
- Statistical Analysis : Provide mean ± SD for biological assays and p-values from ANOVA or t-tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
